6-Fluoro-2-phenylquinoline-4-carbonitrile
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Overview
Description
6-Fluoro-2-phenylquinoline-4-carbonitrile is a chemical compound with the molecular formula C16H9FN2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-phenylquinoline-4-carbonitrile typically involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in an ethanol medium. The reaction proceeds through condensation and cyclization to form the intermediate 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid, which is then converted to the desired product . Microwave irradiation can be used to accelerate the reaction, resulting in higher yields and shorter reaction times compared to conventional heating methods .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-phenylquinoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: 6-Fluoro-2-phenylquinoline-4-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-2-phenylquinoline-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-phenylquinoline-4-carbonitrile involves its interaction with specific molecular targets. For example, in anticancer research, it has been shown to inhibit the activity of topoisomerase IIα, an enzyme involved in DNA replication . This inhibition leads to the accumulation of DNA breaks, ultimately inducing apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoroquinoline-4-carbonitrile
- 2-Phenylquinoline-4-carbonitrile
- 6-Fluoro-2-phenylquinoline
Uniqueness
6-Fluoro-2-phenylquinoline-4-carbonitrile is unique due to the presence of both a fluorine atom and a phenyl group on the quinoline ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H9FN2 |
---|---|
Molecular Weight |
248.25 g/mol |
IUPAC Name |
6-fluoro-2-phenylquinoline-4-carbonitrile |
InChI |
InChI=1S/C16H9FN2/c17-13-6-7-15-14(9-13)12(10-18)8-16(19-15)11-4-2-1-3-5-11/h1-9H |
InChI Key |
YQNCHVHYHUNPHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)C#N |
Origin of Product |
United States |
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